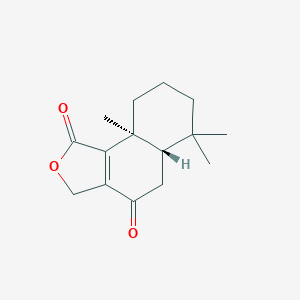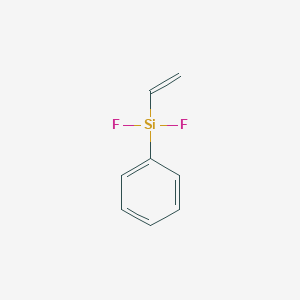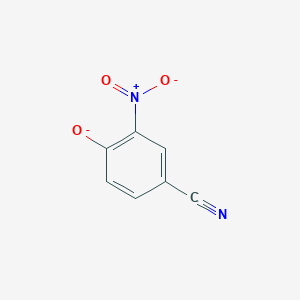
4-Cyano-2-nitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-nitrophenolate is an organic compound with the molecular formula C7H4N2O3 It is known for its distinct structural features, including a cyano group (-CN) and a nitro group (-NO2) attached to a phenolate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyano-2-nitrophenolate can be synthesized through several methods. One common approach involves the nitration of 4-cyanophenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of 4-cyano-2-nitroaniline as a precursor, which undergoes diazotization followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Reduction: 4-Cyano-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyano-2-nitrophenolate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-nitrophenolate involves its ability to undergo redox reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and nitro groups, which make the phenolate ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
4-Cyano-2-nitrophenol: Similar structure but lacks the phenolate ion.
4-Hydroxy-3-nitrobenzonitrile: Another compound with similar functional groups but different substitution pattern.
Propriétés
Formule moléculaire |
C7H3N2O3- |
|---|---|
Poids moléculaire |
163.11 g/mol |
Nom IUPAC |
4-cyano-2-nitrophenolate |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H/p-1 |
Clé InChI |
INBLGVOPOSGVTA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


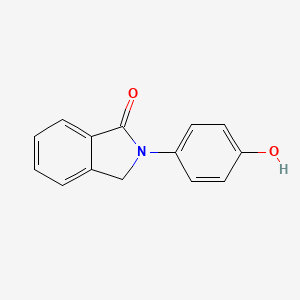
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
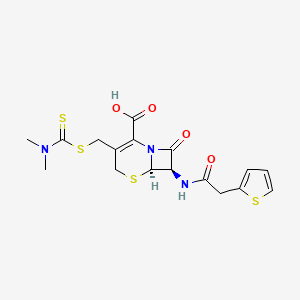
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
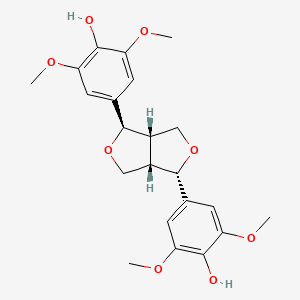
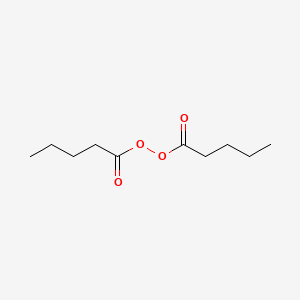
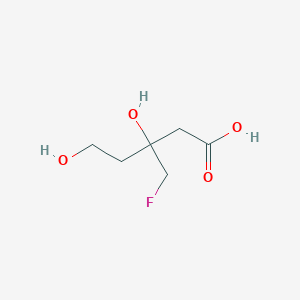
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)

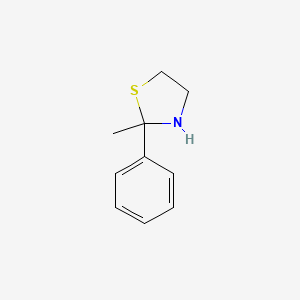

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
